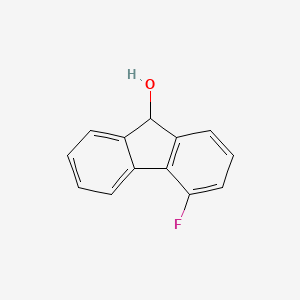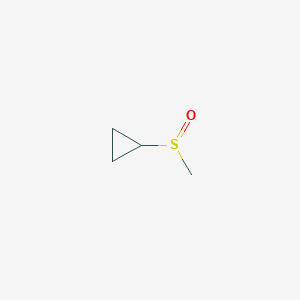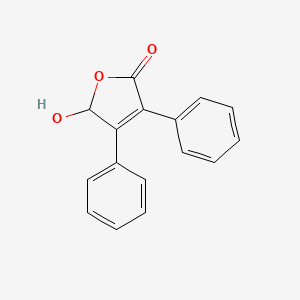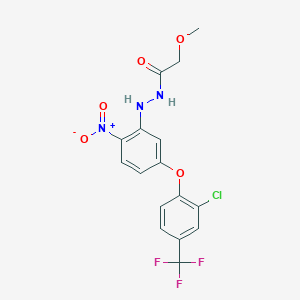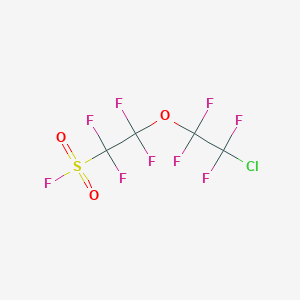
N-(3-Hydroxypropyl)-N'-(1-phenylethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Hydroxypropyl)-N’-(1-phenylethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group, a hydroxypropyl group, and a phenylethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxypropyl)-N’-(1-phenylethyl)thiourea typically involves the reaction of 3-hydroxypropylamine with 1-phenylethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(3-Hydroxypropyl)-N’-(1-phenylethyl)thiourea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Hydroxypropyl)-N’-(1-phenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted thiourea derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-Hydroxypropyl)-N’-(1-phenylethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and cellular pathways. The hydroxypropyl and phenylethyl groups may enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Hydroxyethyl)-N’-(1-phenylethyl)thiourea
- N-(3-Hydroxypropyl)-N’-(2-phenylethyl)thiourea
- N-(3-Hydroxypropyl)-N’-(1-phenylpropyl)thiourea
Uniqueness
N-(3-Hydroxypropyl)-N’-(1-phenylethyl)thiourea is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties. The presence of the hydroxypropyl group can enhance its solubility, while the phenylethyl group may contribute to its interaction with biological targets.
Propriétés
Numéro CAS |
74548-49-5 |
|---|---|
Formule moléculaire |
C12H18N2OS |
Poids moléculaire |
238.35 g/mol |
Nom IUPAC |
1-(3-hydroxypropyl)-3-(1-phenylethyl)thiourea |
InChI |
InChI=1S/C12H18N2OS/c1-10(11-6-3-2-4-7-11)14-12(16)13-8-5-9-15/h2-4,6-7,10,15H,5,8-9H2,1H3,(H2,13,14,16) |
Clé InChI |
ATMRLVOQIRCFQU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=S)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


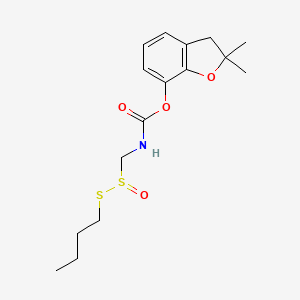

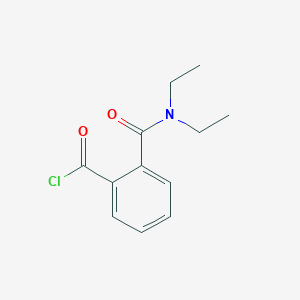

![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide](/img/structure/B14450224.png)

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(2-hydroxyethylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450233.png)
